molecular formula C14H10O3 B142411 Benzoic anhydride CAS No. 93-97-0

Benzoic anhydride

Cat. No. B142411
CAS RN: 93-97-0
M. Wt: 226.23 g/mol
InChI Key: CHIHQLCVLOXUJW-UHFFFAOYSA-N
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Description

Benzoic anhydride is a compound related to benzoic acid, a simple aromatic carboxylic acid. Benzoic acid and its derivatives are widely present in plant and animal tissues and can be produced by microorganisms. They serve as building blocks for numerous primary and specialized metabolites, including hormones, cofactors, defense compounds, and attractants for pollinators and seed dispersers . Benzoic acid derivatives, including benzoic anhydride, are used in various applications due to their antibacterial and antifungal properties and are found in food, cosmetics, hygiene, and pharmaceutical products .

Synthesis Analysis

Benzoic anhydride can be synthesized using substituted benzoic anhydrides as coupling reagents. This method is effective for the preparation of carboxylic esters and lactones and is promoted by Lewis acid or basic catalysts under mild reaction conditions . Another synthesis route involves the Diels–Alder and dehydration reactions of biomass-derived furan and acrylic acid, leading to benzoic acid . Additionally, benzoic acid derivatives can be synthesized via Pd(II)-catalyzed meta-C–H functionalizations, providing a tool for step-economical organic synthesis .

Molecular Structure Analysis

The molecular structure of benzoic acid, closely related to benzoic anhydride, has been determined in the gas phase by electron diffraction and theoretical calculations. The carboxyl group is found to be coplanar with the phenyl ring, and the O-H group eclipses the C=O bond . This structural information is crucial for understanding the reactivity and properties of benzoic anhydride.

Chemical Reactions Analysis

Benzoic anhydride participates in various chemical reactions due to its reactivity. For instance, it is used in the synthesis of lactones, which are important in the synthesis of natural complex molecules . The reactivity of benzoic acid derivatives in meta-C–H functionalizations also highlights the versatility of these compounds in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic anhydride are influenced by its molecular structure. The coplanarity of the carboxyl group with the aromatic ring, as observed in benzoic acid, suggests that benzoic anhydride may have similar planar features, affecting its reactivity and interactions with other molecules . The presence of the anhydride functional group also implies that it would have different reactivity patterns compared to benzoic acid, particularly in the formation of esters and lactones .

Scientific Research Applications

  • Condensation Reagent for Carboxylic Esters Synthesis

    • Results : Successful formation of the desired ester, with quantitative yield depending on reaction conditions .
  • Coupling Reagent for Macrolactone Synthesis

    • Results : Formation of the desired macrolactone ring structure .
  • Acylating Reagent for Sulfonamides, Amines, Alcohols, and Phenols

    • Results : Successful acylation, leading to the formation of benzoylated derivatives .

These applications demonstrate the versatility of benzoic anhydride in organic synthesis. Researchers can tailor its use based on specific reaction requirements and desired products. Remember to optimize reaction conditions and analyze the outcomes quantitatively to achieve reliable results. 🧪🔬 .

Safety And Hazards

Benzoic anhydride causes skin irritation and serious eye damage . It also causes damage to organs (specifically the lungs) through prolonged or repeated exposure if inhaled . It is harmful to aquatic life .

properties

IUPAC Name

benzoyl benzoate
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InChI

InChI=1S/C14H10O3/c15-13(11-7-3-1-4-8-11)17-14(16)12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

CHIHQLCVLOXUJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)C(=O)OC(=O)C2=CC=CC=C2
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H10O3
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DSSTOX Substance ID

DTXSID1029122
Record name Benzoic anhydride
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Molecular Weight

226.23 g/mol
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Physical Description

Solid; [Merck Index] White crystalline powder; Odorless; [Alfa Aesar MSDS]
Record name Benzoic anhydride
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Product Name

Benzoic anhydride

CAS RN

93-97-0
Record name Benzoic anhydride
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Record name BENZOIC ANHYDRIDE
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Record name Benzoic acid, 1,1'-anhydride
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Synthesis routes and methods I

Procedure details

300 g of benzoyl chloride (2.13 mol) are mixed with 91 g of acetic anhydride (0.89 mol) and the mixture is heated to 100° to 120° C. The resultant acetyl chloride is removed by distillation under reduced pressure (400 mbar) and, upon completion of the reaction, excess benzoyl chloride is removed by distillation at about 7 mbar. The residue consists of pure benzoic anhydride. Yield: 200 g (=99% of theory) of benzoic anhydride.
Quantity
300 g
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reactant
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91 g
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Reaction Step One

Synthesis routes and methods II

Procedure details

The synthesis of organotelluride catalysts based on 3,5-dihydroxybenzyl alcohol (1) is shown in FIG. 11. 3,5-Bis[3-(tert-butyldimethylsilyloxy)propyl-1-oxy]benzyl alcohol (5) (Francavilla et al., J. Am. Chem. Soc., 123:57 et al. (2001), which is hereby incorporated by reference in its entirety) was converted to the corresponding benzoate 6 in 99% isolated yield with benzoic anhydride and pyridine in the presence of catalytic DMAP. The silyl protecting groups were removed with HF-pyridine to give diol 7 in 89% isolated yield. Diol 7 was converted to the corresponding dibromide 8 in two steps (Wendler et al., Tetrahedron, 3:144 et al. (1958), which is hereby incorporated by reference in its entirety). The mesylate was first prepared, but not isolated, and was then treated in situ with lithium bromide to give dibromide 8 in 87% isolated yield. The addition of PhTeNa to 8 gave 9a with two phenyltelluro groups in 65% isolated yield; 4-Me2NC6H4TeNa, 9b with two dimethylaminophenyltelluro groups in 92% isolated yield; and n-C6H13TeNa, 9c with two hexyltelluro groups in 62% isolated yield.
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organotelluride
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catalyst
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Synthesis routes and methods III

Procedure details

The synthesis of tetratelluride catalysts based on dendritic wedge 3 is shown in FIG. 15. Benzyl alcohol 16 (Francavilla et al., J. Am. Chem. Soc., 123:57 et al. (2001), which is hereby incorporated by reference in its entirety) was converted to the benzoate 17 in 93% isolated yield with benzoic anhydride as previously described. The four silyl groups were removed with HF-pyridine to give tetraol 18 in 88% isolated yield. As before, the hydroxyl groups were converted via the mesylate to the corresponding bromides (Wendler et al., Tetrahedron, 3:144 et al. (1958), which is hereby incorporated by reference in its entirety) to give tetrabromide 19 in 52% overall yield. The addition of excess PhTeNa to 19 gave tetratelluride 20a in 65% isolated yield; 4-Me2NC6H4TeNa, tetratelluride 20b in 92% isolated yield; and n-C6H13TeNa, tetratelluride 20c in 51% isolated yield.
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Synthesis routes and methods IV

Procedure details

1,000 g of a distillate prepared as described above (74.2% of benzyl benzoate, 13.4% of benzoic acid and 10.0% of phenylbenzoic acid) are chlorinated at 160° C. under irradiation with UV light (mercury vapour lamp). After 5 hours, the mixture has increased in weight by approx. 260 g by absorption of chlorine. 330 g of benzotrichloride and 1,1 g of FeCl3 are added dropwise to the mixture at 150° C. to convert benzoic acid which is still present and benzoic acid anhydride which has been formed into benzoyl chloride. After the evolution of hydrogen chloride has ended, the mixture is fractionally distilled in vacuo. 1,265 g of pure benzoyl chloride (yield greater than 92%, relative to benzoic acid, benzyl benzoate, phenylbenzoic acid and benzotrichloride added) are obtained in this distillation. 250 g remain in the distillation residue.
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330 g
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Name
FeCl3
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Synthesis routes and methods V

Procedure details

For the preparation of compounds of formula I, (Q1 is R1CO or PhCO), an intermediate VIII (Q1 is t-butoxycarbonyl) is treated with trifluoroacetic acid (TFA) as in the conversion of VII to VIII. The resulting TFA salt of the corresponding amino compound is then treated with an acid chloride of the formula R1COCl or PhCOCl or an anhydride of the formula (R1CO)2O or (PhCO)2O in the presence of a tertiary amine such as triethylamine to give VIII (Q1 is R1CO or PhCO). This is subsequently transformed into IX (Q1 is R1CO or PhCO) by the same procedure as for the conversion of VIII (Q1 is t-butoxycarbonyl or benzyloxycarbonyl) to IX (Q1 is t-butoxycarbonyl or benzyloxycarbonyl).
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intermediate VIII
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VII
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VIII
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Name
amino
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[Compound]
Name
acid chloride
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reactant
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[Compound]
Name
R1COCl
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzoic anhydride
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Benzoic anhydride
Reactant of Route 3
Reactant of Route 3
Benzoic anhydride
Reactant of Route 4
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Benzoic anhydride
Reactant of Route 5
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Reactant of Route 6
Reactant of Route 6
Benzoic anhydride

Citations

For This Compound
7,770
Citations
I Shiina, M Kubota, H Oshiumi… - The Journal of organic …, 2004 - ACS Publications
… We then tried to introduce substituents on the 2- and/or 6-position(s) of the aromatic ring of the benzoic anhydride to provide a hindrance near the carboxyl group (Table 2). A methyl or …
Number of citations: 451 pubs.acs.org
EV Evtushenko - Carbohydrate research, 2012 - Elsevier
… were not active in benzoylation of glycosides by benzoic anhydride. However, the use of a … Regioselective benzoylation of methyl α-l-rhamnopyranoside 1 by benzoic anhydride in the …
Number of citations: 44 www.sciencedirect.com
MA Greenbaum, DB Denney… - Journal of the American …, 1956 - ACS Publications
… of 1.2 moles of benzoic anhydride to 1.0 mole of p-mtrobenzoic benzoic anhydride. It was shown also … Benzoic anhydride does exchange with ^-nitrobenzoate ion, but under comparable …
Number of citations: 60 pubs.acs.org
I Shiina, H Fukui, A Sasaki - Nature protocols, 2007 - nature.com
… to the mixture of the substituted benzoic anhydride and catalysts at appropriate temperature to … In this reaction, the substituted benzoic anhydride was used as a dehydration reagent to …
Number of citations: 49 www.nature.com
K Arata, M Hino - Applied Catalysis, 1990 - Elsevier
… The catalyst was active for the benzoylation of toluene with benzoyl chloride or benzoic anhydride in a heterogeneous system. Specific surface area of the catalyst was much smaller …
Number of citations: 248 www.sciencedirect.com
MS Tiwari, GD Yadav - Chemical Engineering Journal, 2015 - Elsevier
… free reaction of veratrole and benzoic anhydride to produce 3,4-… At a mole ratio of 1:5 of benzoic anhydride to veratrole, the … with weak adsorption of benzoic anhydride. The apparent …
Number of citations: 53 www.sciencedirect.com
K Kokubo, M Miura, M Nomura - Organometallics, 1995 - ACS Publications
It has been found that styrene undergoes intermolecular hydrobenzoylation by benzoic anhydride under a normal pressure of molecular hydrogen in the presence of a tertiary amine …
Number of citations: 72 pubs.acs.org
J Blum, Z Lipshes - The Journal of Organic Chemistry, 1969 - ACS Publications
… Benzoic anhydride and 1 react at 140 to give a divalent rhodium complex. … conversion of benzoic anhydride into fluorenone in a novel reaction; if, for example, benzoic anhydride was …
Number of citations: 33 pubs.acs.org
S Jiang, H Wu, J Yin, Z Wei, J Wu, L Wei… - …, 2021 - Wiley Online Library
… Benzoic anhydride (BA) was proposed here as a promising bifunctional electrolyte additive that can not only construct a robust cathode‐electrolyte interface (CEI) film on the electrode …
SE Creager, RW Murray - Inorganic Chemistry, 1987 - ACS Publications
… of the added electrophile benzoic anhydride, and on a … benzoic anhydride. The Levich plot for the reduction of Mn(TPP)Bzo in the presence of dioxygen and 0.22 M benzoic anhydride …
Number of citations: 85 pubs.acs.org

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